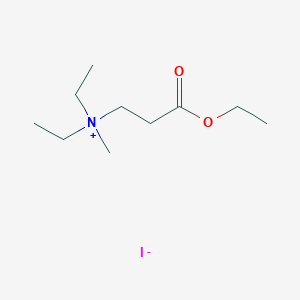

(2-Carboxyethyl)diethylmethylammonium iodide ethyl ester

Description

“(2-Carboxyethyl)diethylmethylammonium iodide ethyl ester” is a quaternary ammonium salt characterized by a carboxyethyl group and an ethyl ester moiety. This compound integrates a positively charged ammonium center, an iodide counterion, and an ester-functionalized side chain. Its synthesis likely involves alkylation of a tertiary amine precursor with ethyl iodide, followed by esterification or quaternization steps, as seen in analogous compounds . Applications may span pharmaceutical intermediates, surfactants, or antimicrobial agents, though specific uses require further validation.

Properties

CAS No. |

22041-34-5 |

|---|---|

Molecular Formula |

C10H22INO2 |

Molecular Weight |

315.19 g/mol |

IUPAC Name |

(3-ethoxy-3-oxopropyl)-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C10H22NO2.HI/c1-5-11(4,6-2)9-8-10(12)13-7-3;/h5-9H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

AFPPJILHCMONGR-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCC(=O)OCC.[I-] |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification in Distillation Columns

- A continuous process involves feeding the carboxylic acid and an ethanol-containing mixture into a distillation column where esterification occurs in the presence of an acid catalyst such as sulfuric acid or ion-exchange resins containing sulfonic acid groups.

- The molar ratio of acid to alcohol is maintained between 1.1:1 and 2.0:1.

- The process allows continuous removal of water and ethyl ester, driving the equilibrium toward ester formation.

- This method is industrially relevant for producing ethyl esters with high purity and yield.

Resin-Mediated Esterification Using Dowex H+/NaI

- A green and efficient esterification method employs dried Dowex H+ cation-exchange resin combined with sodium iodide.

- This method achieves high yields under mild conditions and is energy-efficient and non-toxic.

- The resin is reusable, enhancing sustainability.

- Reaction conditions such as temperature and time vary depending on the substrate but generally favor mild heating and short reaction times.

- This approach is suitable for esterification of carboxylic acids to ethyl esters, potentially applicable to the carboxyethyl moiety in the target compound.

Coupling Reagent-Mediated Esterification (NDTP)

- A fast esterification method uses the coupling reagent NDTP (N,N'-di-tert-butylphosphorodiamidite) in the presence of organic bases like N,N-diisopropylethylamine (DIPEA) or DABCO.

- The reaction proceeds rapidly (within 1 minute) and yields are high (up to 85%).

- Solvents such as acetonitrile are preferred.

- This method is effective for synthesizing esters from carboxylic acids and alcohols, including sensitive substrates, and could be adapted for synthesizing the ethyl ester group in the compound.

Quaternization to Form Diethylmethylammonium Iodide

The quaternary ammonium iodide functionality is typically introduced by alkylation of tertiary amines with methyl iodide or other alkyl iodides:

- The reaction involves treating a tertiary amine precursor (e.g., diethylmethylamine) with methyl iodide under mild conditions.

- The reaction can be performed in dichloromethane with bases such as N,N-diisopropylethylamine to facilitate the reaction.

- The reaction time may vary from hours to days depending on the substrate and conditions; for example, esterification and quaternization reactions have been reported to take up to five days at room temperature for completion.

- The iodide counterion is introduced directly from methyl iodide, ensuring the formation of the iodide salt.

Combined Synthetic Route for this compound

A plausible synthetic sequence based on literature data and chemical logic is as follows:

Experimental Data Summary

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | H2SO4 or ion-exchange resin | Ethanol | 60-80 | Continuous | High | Industrial scale, continuous water removal |

| Resin-mediated esterification | Dowex H+/NaI | Varies | Room temp | Hours | 70-90 | Green, reusable catalyst |

| Coupling reagent NDTP esterification | NDTP + DIPEA or DABCO | Acetonitrile | 25 | 1 min | 78-85 | Fast, high yield |

| Quaternization with methyl iodide | Methyl iodide + DIPEA | DCM | 25 | Up to 5 days | High | Mild conditions, sensitive substrates |

Analytical and Practical Considerations

- Esterification methods must be chosen based on substrate sensitivity, desired yield, and scalability.

- The presence of the ammonium iodide group requires mild conditions to avoid degradation.

- Purification steps often involve aqueous washes to remove residual acids or bases and drying agents to remove moisture.

- Monitoring by NMR or chromatography confirms reaction completion and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyethyl)diethylmethylammonium iodide ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that (2-Carboxyethyl)diethylmethylammonium iodide ethyl ester exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes due to the cationic nature of the compound.

Cytotoxicity : The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Organic Synthesis

This compound serves as an effective ion-pairing reagent in organic synthesis. Its ability to form stable complexes with anionic species enhances the efficiency of various reactions, including:

- Electrophilic Substitution Reactions : The compound can facilitate electrophilic substitutions by stabilizing intermediates.

- Phase Transfer Catalysis : It acts as a phase transfer catalyst, allowing reactions between reactants in different phases (e.g., aqueous and organic).

Material Science

The compound has been explored for its potential applications in material science, particularly in the development of functional materials:

- Non-linear Optical Materials : Due to its unique electronic properties, this compound can be incorporated into materials designed for non-linear optics, potentially enhancing their performance.

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, contributing to improved mechanical and thermal properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 128 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant cell death, with IC50 values around 5 µM. This suggests its potential as a lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of (2-Carboxyethyl)diethylmethylammonium iodide ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key attributes of “(2-Carboxyethyl)diethylmethylammonium iodide ethyl ester” with structurally or functionally related compounds:

Structural and Functional Differences

- Quaternary vs. Tertiary Ammonium Groups: The target compound and CAS 13435-69-3 are quaternary ammonium salts, whereas 2-(dimethylamino)ethyl acetate (CAS 1421-89-2) is a tertiary amine. Quaternary salts exhibit higher water solubility and stability but reduced membrane permeability .

- Ester Reactivity : The ethyl ester in the target compound is susceptible to hydrolysis under acidic/basic conditions, similar to benzodiazepine derivatives (CAS 151978-58-4) . In contrast, tert-butyl esters (e.g., CAS 154375-43-6) are more hydrolytically stable .

- Iodide Counterion: The iodide in the target compound and CAS 13435-69-3 may enhance biological activity or serve as a leaving group in further reactions, unlike acetate or non-halogenated analogs .

Q & A

Q. What advanced techniques are required to characterize degradation products under stress conditions?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify hydrolyzed fragments (e.g., diethylmethylamine, carboxyethyl iodide). Accelerated stability testing (40°C/75% relative humidity) over 30 days can simulate long-term degradation. Quantify products via external calibration curves and validate with reference standards. Structural elucidation of unknowns via nuclear Overhauser effect spectroscopy (NOESY) may be necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.